5-Bromo-4-(4-methoxyphenyl)pyrimidine
Overview
Description
5-Bromo-4-(4-methoxyphenyl)pyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O . It has an average mass of 265.106 Da and a monoisotopic mass of 263.989807 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using different analytical techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound has been studied for its reactivity. For example, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 369.0±32.0 °C at 760 mmHg, and a flash point of 177.0±25.1 °C . It also has a molar refractivity of 61.4±0.3 cm3 and a polar surface area of 35 Å2 .Scientific Research Applications
Antiviral Activity
5-Substituted pyrimidines, including bromo derivatives, demonstrate significant potential in antiviral research. For instance, derivatives of 5-bromo pyrimidines have shown inhibitory activity against retroviruses like HIV in cell culture. Such compounds exhibit antiretroviral activity comparable to reference drugs but without significant toxicity at certain concentrations (Hocková et al., 2003).
Antimicrobial and Anticancer Properties
Pyrimidine derivatives, including those with bromo and methoxyphenyl groups, have been investigated for their antimicrobial properties. Some synthesized compounds demonstrate inhibitory activities against breast carcinoma cells, highlighting their potential in anticancer research (El-Moneim, 2014).
Synthetic Intermediate in Organic Chemistry
5-Bromo-4-(4-methoxyphenyl)pyrimidine serves as a key intermediate in the synthesis of various pyrimidine compounds. It's used in the preparation of liquid crystals and other specialized chemicals, demonstrating its utility in diverse synthetic pathways (Zhao, 2001).
Corrosion Inhibition
Newly synthesized pyrimidine-based compounds, including those derived from this compound, have shown effectiveness as corrosion inhibitors. These compounds can protect metals like steel in aggressive environments, which is valuable in industries like oilfield operations (Onyeachu et al., 2019).
Mechanism of Action
While the specific mechanism of action for 5-Bromo-4-(4-methoxyphenyl)pyrimidine is not explicitly stated, one study found that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Safety data sheets indicate that 5-Bromo-4-(4-methoxyphenyl)pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Properties
IUPAC Name |
5-bromo-4-(4-methoxyphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJDLHCYVVWSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650011 | |
Record name | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-41-3 | |
Record name | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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